
ZD-4190
Descripción general
Descripción
ZD-4190 es un inhibidor de bajo peso molecular de la actividad de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular. Es una 4-anilinoquinazolina sustituida y es conocida por su potente inhibición de las vías de señalización del receptor 2 del factor de crecimiento endotelial vascular y del receptor del factor de crecimiento epidérmico. Este compuesto ha demostrado eficacia antitumoral de amplio espectro y se utiliza en el tratamiento del cáncer .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Las rutas sintéticas específicas y las condiciones de reacción son de propiedad exclusiva y la información detallada no está disponible fácilmente en fuentes públicas .
Métodos de Producción Industrial
Los métodos de producción industrial para ZD-4190 implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la cristalización, la purificación y el control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de Reacciones
ZD-4190 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción y el producto deseados .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden tener diferentes propiedades farmacológicas y aplicaciones .
Aplicaciones Científicas De Investigación
Tumor Xenograft Studies
ZD-4190 has been evaluated in several preclinical studies using human tumor xenografts, including breast, lung, prostate, and ovarian cancers. Key findings include:
- Significant Tumor Growth Inhibition : In a study with MDA-MB-435 breast cancer xenografts, this compound treatment resulted in a marked reduction in tumor volume compared to control groups. After three days of treatment at 100 mg/kg/day, tumor growth was significantly delayed .
Tumor Model | Treatment Duration | Dose (mg/kg/day) | Growth Inhibition (%) |
---|---|---|---|
MDA-MB-435 | 3 days | 100 | Significant |
PC-3 Prostate | 10 weeks | 100 | 79 - 95 |
Calu-6 Lung | 21 days | 12.5 | Significant |
Antiangiogenic Effects
In addition to inhibiting tumor growth, this compound has demonstrated antiangiogenic properties. In vivo studies showed reduced microvessel density and increased necrosis in tumors treated with this compound compared to control groups .
Imaging Studies
Recent advancements have utilized imaging techniques to monitor the therapeutic effects of this compound:
- Positron Emission Tomography (PET) : PET imaging with tracers like -FLT and -FPPRGD2 has been employed to evaluate changes in tumor metabolism and angiogenesis during treatment. Results indicated a significant decrease in tracer uptake in treated tumors, correlating with reduced vascularity and proliferation .
Case Study 1: Breast Cancer Model
In a controlled study involving MDA-MB-435 xenografts, mice treated with this compound exhibited a reduction in tumor volume by approximately 41% after three days of treatment. The imaging studies confirmed decreased angiogenesis as evidenced by reduced -FPPRGD2 uptake .
Case Study 2: Prostate Cancer Model
In another study focusing on PC-3 prostate cancer xenografts, prolonged treatment with this compound for ten weeks resulted in sustained inhibition of tumor growth. Upon withdrawal of therapy, tumors resumed growth at rates comparable to controls after a brief lag period .
Mecanismo De Acción
ZD-4190 ejerce sus efectos inhibiendo la actividad de la tirosina quinasa del receptor del factor de crecimiento endotelial vascular. Esta inhibición bloquea las vías de señalización que promueven la angiogénesis y el crecimiento tumoral. Los objetivos moleculares incluyen el receptor 2 del factor de crecimiento endotelial vascular y el receptor del factor de crecimiento epidérmico, que son críticos para la proliferación y supervivencia de las células endoteliales .
Comparación Con Compuestos Similares
Compuestos Similares
ZD6474: Otro inhibidor de las vías de señalización del receptor del factor de crecimiento endotelial vascular y del receptor del factor de crecimiento epidérmico.
ZD1839: Conocido por su inhibición de la actividad de la tirosina quinasa del receptor del factor de crecimiento epidérmico.
ZD4054: Se dirige al receptor de la endotelina A y se utiliza en la investigación del cáncer.
Singularidad de ZD-4190
This compound es único debido a su potente inhibición de las vías de señalización del receptor 2 del factor de crecimiento endotelial vascular y del receptor del factor de crecimiento epidérmico. Esta doble inhibición lo convierte en un compuesto valioso en la investigación del cáncer, ofreciendo eficacia antitumoral de amplio espectro .
Actividad Biológica
ZD-4190, also known as this compound, is a small molecule that functions as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It has been extensively studied for its biological activity, particularly in the context of cancer research. This compound is recognized for its ability to inhibit tumor growth and angiogenesis, making it a significant candidate in oncology.
This compound operates primarily by inhibiting receptor tyrosine kinases (RTKs), specifically targeting VEGFR2 and EGFR. The inhibition of these receptors disrupts key signaling pathways involved in tumor proliferation and blood vessel formation. The compound exhibits submicromolar potency against VEGF receptor tyrosine kinase activity, with reported IC50 values of approximately:
- 29 nM for KDR (kinase insert domain receptor)
- 708 nM for Flt-1 (fms-like tyrosine kinase 1) .
This selective inhibition is crucial for its effectiveness in reducing tumor size and preventing metastasis across various cancer models.
Biological Activity in Cancer Models
This compound has demonstrated significant efficacy in several preclinical cancer models, including:
- Lung Cancer : Calu-6 cell line
- Breast Cancer : MDA-MB-231 cell line
- Prostate Cancer : PC-3 xenograft model
- Ovarian Cancer : SKOV-3 cell line
In these studies, this compound not only reduced tumor size but also inhibited the metastatic spread of cancer cells by affecting the tumor microenvironment .
Table 1: Summary of Biological Activity in Cancer Models
Cancer Type | Cell Line | Efficacy Observed |
---|---|---|
Lung Cancer | Calu-6 | Significant reduction in tumor size |
Breast Cancer | MDA-MB-231 | Inhibition of metastasis |
Prostate Cancer | PC-3 | Prolonged tumor cytostasis |
Ovarian Cancer | SKOV-3 | Enhanced efficacy with combination therapies |
Case Study 1: PET Imaging of Tumor Response
A study utilized positron emission tomography (PET) imaging to evaluate the early response of MDA-MB-435 tumors to this compound treatment. The findings indicated that this compound effectively reduced metabolic activity within tumors, demonstrating its potential as an early indicator of therapeutic response .
Case Study 2: Tumor Microenvironment Impact
Research has shown that this compound not only targets tumor cells but also modulates the tumor microenvironment. This modulation enhances the effectiveness of other therapeutic agents, suggesting that this compound could be beneficial in combination therapies aimed at improving overall treatment outcomes .
Comparative Analysis with Other Compounds
This compound's unique profile can be compared with other similar compounds targeting RTKs:
Compound Name | Target Receptors | Potency (IC50) | Unique Features |
---|---|---|---|
ZD-6474 | VEGFR2, EGFR | 5 nM | Dual inhibitor with improved selectivity |
Sorafenib | VEGFR2, PDGFR, Raf | 10 nM | Multi-targeted approach; used for liver cancer |
Lapatinib | EGFR, HER2 | 40 nM | Specific for HER2-positive breast cancer |
This compound stands out due to its specific targeting of VEGFR2 with submicromolar potency while maintaining an oral bioavailability profile that enhances its clinical utility .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of ZD-4190, and how do they influence experimental design in oncology research?
this compound is a dual inhibitor targeting PI3Kα (phosphatidylinositol 3-kinase alpha) and VEGFR-2 (vascular endothelial growth factor receptor 2) . To study its effects, researchers must design experiments that account for both pathways. For example:
- PI3Kα inhibition : Use cell viability assays (e.g., MTT) in cancer cell lines with PI3K/AKT/mTOR pathway hyperactivity.
- VEGFR-2 inhibition : Employ endothelial tube formation assays to assess anti-angiogenic activity. Ensure controls include selective inhibitors (e.g., GDC-0941 for PI3Kα) to isolate target-specific effects .
Q. What in vitro assays are most reliable for evaluating this compound’s efficacy and IC50 values?
Key assays include:
- Kinase activity assays : Use recombinant PI3Kα and VEGFR-2 enzymes with ATP-competitive luminescence-based readouts.
- Dose-response curves : Calculate IC50 values across multiple cell lines (e.g., breast cancer MCF7 for PI3Kα, HUVEC for VEGFR-2).
- Selectivity profiling : Test against off-target kinases (e.g., PI3Kβ/γ/δ) to confirm specificity . Document protocols following reproducibility standards, including reagent sources and instrument calibration details .
Q. How should researchers address this compound’s solubility and stability in preclinical studies?
- Solubility : Use DMSO for in vitro studies (≤0.1% final concentration to avoid cytotoxicity). For in vivo, formulate with surfactants like PEG-400.
- Stability : Conduct LC-MS/MS stability tests under physiological pH (7.4) and temperature (37°C). Adjust buffers (e.g., PBS with 0.1% BSA) if degradation exceeds 10% over 24 hours .
Advanced Research Questions
Q. How can researchers optimize this compound’s selectivity for PI3Kα versus VEGFR-2 in structural-activity relationship (SAR) studies?
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities between this compound and PI3Kα/VEGFR-2 active sites.
- Alanine scanning mutagenesis : Identify critical residues (e.g., PI3Kα’s Lys802 or VEGFR-2’s Asp1046) that influence inhibitor binding.
- Synthetic modifications : Introduce substituents (e.g., sulfonyl groups) to enhance PI3Kα selectivity while monitoring VEGFR-2 off-target activity via kinase profiling panels .
Q. What methodologies resolve contradictory data on this compound’s efficacy in xenograft models versus 3D tumor spheroids?
Contradictions often arise from differences in:
- Tumor microenvironment : Xenografts retain stromal interactions (e.g., hypoxia), while spheroids may lack angiogenesis. Validate using orthotopic models with in vivo imaging (IVIS).
- Drug penetration : Quantify this compound distribution in spheroids via mass spectrometry imaging (MSI) and compare to plasma/tumor pharmacokinetics in mice .
Q. How should researchers design studies to investigate this compound’s resistance mechanisms?
- Long-term exposure assays : Treat sensitive cell lines (e.g., PC3 prostate cancer) with this compound for 6–8 weeks, isolating resistant clones for RNA-seq or CRISPR screens.
- Biomarker discovery : Profile phospho-proteomes (e.g., p-AKT, p-ERK) to identify compensatory pathways (e.g., MAPK/ERK activation) .
Q. Methodological Best Practices
Q. What statistical approaches are critical for analyzing this compound’s dual-target inhibition data?
- Multivariate regression : Account for covariables (e.g., baseline kinase activity, cell proliferation rates).
- Synergy scoring : Use Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects when combining this compound with other therapies .
Q. How can researchers validate this compound’s target engagement in vivo?
- Pharmacodynamic (PD) markers : Measure PI3Kα inhibition via p-AKT (Ser473) reduction and VEGFR-2 inhibition via serum VEGF levels (ELISA).
- Chemical proteomics : Use affinity-based pull-down assays with this compound-conjugated beads to confirm binding to target kinases in tumor lysates .
Q. Data Presentation and Reproducibility
Q. What criteria ensure reproducibility in this compound studies?
- Detailed supplementary materials : Include raw data for dose-response curves, instrument settings (e.g., plate reader wavelengths), and statistical code (R/Python scripts).
- Reagent validation : Certify kinase sources (e.g., commercial vendors’ lot numbers) and cell line authentication (STR profiling) .
Q. How should researchers address conflicting findings between this compound’s in vitro and in vivo toxicity profiles?
- Toxicogenomics : Compare transcriptomic responses in hepatocyte cell lines versus liver tissue from treated mice.
- Metabolomic profiling : Identify off-target metabolites (e.g., reactive oxygen species) via LC-HRMS .
Q. Tables for Key Experimental Parameters
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTGTVGEKMZEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.